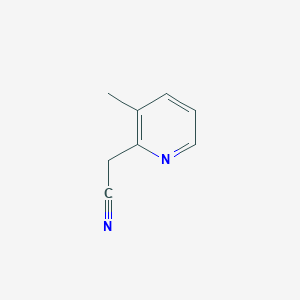

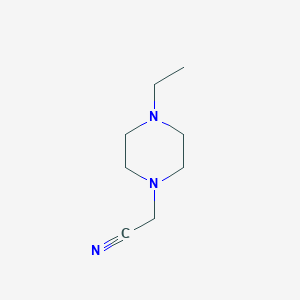

2-(4-Ethylpiperazin-1-yl)acetonitrile

説明

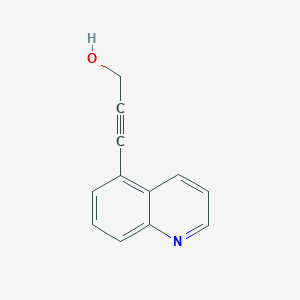

2-(4-Ethylpiperazin-1-yl)acetonitrile, also known as 4-EPAC, is an organic compound belonging to the class of piperazines. It is a colorless liquid with a faint odor, and is soluble in water and ethanol. 4-EPAC has many applications in scientific research, including as a reagent in organic synthesis and as a biochemical probe in studies of enzyme mechanisms. In addition, 4-EPAC has been used as a biochemical tool to study the physiological effects of various drugs and toxins.

科学的研究の応用

Anticancer Activity

2-(4-Ethylpiperazin-1-yl)acetonitrile and its derivatives have been investigated for their potential anticancer activities. For instance, a study by Sa̧czewski et al. (2006) synthesized a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, which showed notable activity against the melanoma MALME-3 M cell line, identifying them as candidates for further development in cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Potential Nootropic Agents

The compound's derivatives have also been explored in the context of nootropic (cognitive enhancer) agents. Valenta et al. (1994) conducted a study on synthesizing 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which included derivatives of 2-(4-Ethylpiperazin-1-yl)acetonitrile. These compounds were tested for their nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Antimicrobial Activity

Zaidi et al. (2021) synthesized a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, which were screened for their antimicrobial activities. Some of these compounds were found to be as effective, if not more, than conventional medicines, indicating the potential of 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives in antimicrobial research (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Antifungal Activity

A study by Jin et al. (2015) involved the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles. These compounds demonstrated significant in vitro antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, highlighting another area of potential application for 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives (Jin, Li, Li, Jin, & Jiang, 2015).

特性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOKGKBTYCFARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627581 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)acetonitrile | |

CAS RN |

90206-22-7 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)